[6-(Diethoxy-phosphorylamino)-hexyl]-phosphoramidic acid diethyl ester
Overview
Description
[6-(Diethoxy-phosphorylamino)-hexyl]-phosphoramidic acid diethyl ester is a useful research compound. Its molecular formula is C14H34N2O6P2 and its molecular weight is 388.38 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that the compound is used in the synthesis of proteolysis targeting chimeras (protacs) . PROTACs are designed to target specific proteins for degradation, so the targets would be specific to the PROTAC that this compound is used to create .
Mode of Action
As a component of PROTACs, this compound plays a crucial role in their function . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein . The compound serves as a linker in the PROTAC, connecting the ligand for the E3 ubiquitin ligase to the ligand for the target protein .
Biochemical Pathways
The compound, as part of a PROTAC, affects the ubiquitin-proteasome system . This system is responsible for protein degradation in cells, and its manipulation allows for the selective degradation of target proteins . The downstream effects would depend on the specific target protein being degraded.
Result of Action
The result of the compound’s action, as part of a PROTAC, is the degradation of the target protein . This can have various effects at the molecular and cellular level, depending on the function of the degraded protein.
Properties
IUPAC Name |
N,N'-bis(diethoxyphosphoryl)hexane-1,6-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H34N2O6P2/c1-5-19-23(17,20-6-2)15-13-11-9-10-12-14-16-24(18,21-7-3)22-8-4/h5-14H2,1-4H3,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMFOZIVPLEZRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(NCCCCCCNP(=O)(OCC)OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H34N2O6P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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